

Application Notes and Protocols for the Synthesis of 4-methyl-5-nonanol

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Compound of Interest

Compound Name: 4-Methyl-4-nonanol

Cat. No.: B1265793

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Introduction

The synthesis of 4-methyl-5-nonanol, a secondary alcohol, from its corresponding ketone, 4-methyl-5-nonanone, is a fundamental transformation in organic chemistry. This reduction is a crucial step in the synthesis of various fine chemicals and pheromones. For instance, a specific mixture of 4-methyl-5-nonanone and 4-methyl-5-nonanol acts as an aggregation pheromone for the red palm weevil, a significant pest in palm cultivation.^{[1][2][3][4][5]} This application note provides detailed protocols for two common and effective methods for this reduction: sodium borohydride reduction and catalytic hydrogenation.

Methods Overview

Two primary methods for the reduction of 4-methyl-5-nonanone to 4-methyl-5-nonanol are presented:

- **Sodium Borohydride (NaBH₄) Reduction:** A widely used laboratory method employing a mild and selective reducing agent.^{[6][7][8][9][10]} This method is known for its operational simplicity and high yields.
- **Catalytic Hydrogenation:** An environmentally friendly and efficient industrial method that utilizes hydrogen gas and a metal catalyst.^{[11][12][13][14]}

The choice of method may depend on the scale of the reaction, available equipment, and desired purity of the final product.

Data Presentation

The following table summarizes the key quantitative parameters for the two proposed synthesis protocols.

Parameter	Sodium Borohydride Reduction	Catalytic Hydrogenation
Reactants		
4-methyl-5-nonanone	1.0 g (6.4 mmol)	1.0 g (6.4 mmol)
Sodium Borohydride	0.12 g (3.2 mmol)	-
Hydrogen Gas	-	1 atm (balloon)
Catalyst (10% Pd/C)	-	0.05 g
Solvent		
Methanol	20 mL	20 mL
Reaction Conditions		
Temperature	0 °C to Room Temperature	Room Temperature
Reaction Time	2 hours	12 hours
Work-up		
Quenching Agent	1 M HCl (aq)	-
Extraction Solvent	Diethyl ether (3 x 20 mL)	-
Expected Yield	>95%	>98%

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of 4-methyl-5-nonanone

This protocol details the reduction of 4-methyl-5-nonanone using sodium borohydride in methanol.

Materials:

- 4-methyl-5-nonanone
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- 1 M Hydrochloric acid (HCl)
- Diethyl ether (Et_2O)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (6.4 mmol) of 4-methyl-5-nonanone in 20 mL of methanol.
- **Cooling:** Place the flask in an ice bath and stir the solution for 10 minutes to cool it to 0 °C.
- **Addition of Reducing Agent:** Slowly add 0.12 g (3.2 mmol) of sodium borohydride to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
- **Quenching:** Carefully quench the reaction by slowly adding 10 mL of 1 M HCl . Caution: Vigorous hydrogen evolution may occur.

- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
- Washing: Combine the organic layers and wash with 20 mL of brine (saturated NaCl solution).
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 4-methyl-5-nonanol.

Protocol 2: Catalytic Hydrogenation of 4-methyl-5-nonanone

This protocol describes the reduction of 4-methyl-5-nonanone using catalytic hydrogenation with palladium on carbon.

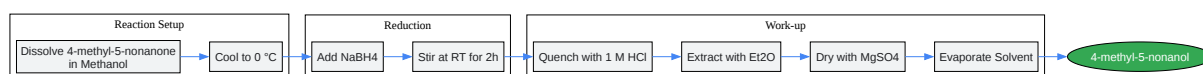
Materials:

- 4-methyl-5-nonanone
- 10% Palladium on carbon (Pd/C)
- Methanol (MeOH)
- Hydrogen gas (H₂) supply (e.g., balloon)
- Two-neck round-bottom flask
- Magnetic stirrer and stir bar
- Vacuum/gas inlet adapter
- Celite or other filter aid

Procedure:

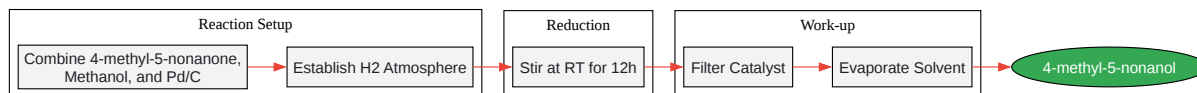
- **Reaction Setup:** To a 100 mL two-neck round-bottom flask containing a magnetic stir bar, add 1.0 g (6.4 mmol) of 4-methyl-5-nonanone and 20 mL of methanol.
- **Catalyst Addition:** Carefully add 0.05 g of 10% Pd/C to the flask. Caution: Pd/C may be pyrophoric.
- **Hydrogen Atmosphere:** Seal the flask with a septum and a vacuum/gas inlet adapter. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Inflate a balloon with hydrogen gas and attach it to the gas inlet.
- **Reaction:** Stir the reaction mixture vigorously at room temperature for 12 hours under the hydrogen atmosphere (balloon pressure).
- **Filtration:** Once the reaction is complete, carefully vent the flask and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- **Solvent Removal:** Rinse the filter cake with a small amount of methanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain 4-methyl-5-nonanol.

Visualizations



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Caption: Workflow for the synthesis of 4-methyl-5-nonanol via Sodium Borohydride reduction.



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Caption: Workflow for the synthesis of 4-methyl-5-nonanol via Catalytic Hydrogenation.

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